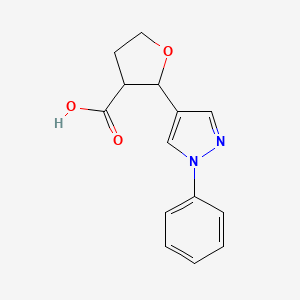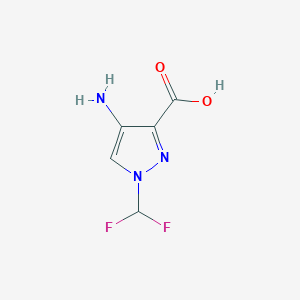
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol is a fluorinated organosilicon compound. It is characterized by the presence of a silanetriol group bonded to a highly fluorinated octyl chain. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol typically involves the reaction of a fluorinated alkylsilane precursor with water or a suitable hydrolyzing agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrolysis of fluorinated alkylsilanes under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form silanols and other silicon-containing products.
Condensation: It can participate in condensation reactions to form siloxane bonds, leading to the formation of polymers and networks.
Substitution: The fluorinated alkyl chain can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and acids for hydrolysis and condensation reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various silicon-containing polymers. These products retain the unique properties of the fluorinated alkyl chain, such as hydrophobicity and chemical resistance.
Aplicaciones Científicas De Investigación
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of fluorinated siloxanes and polymers, which are valuable in coatings, adhesives, and sealants.
Biology: The compound’s hydrophobic properties make it useful in the development of biomaterials and surface coatings for medical devices.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical implants due to its biocompatibility and chemical stability.
Industry: The compound is used in the production of high-performance materials, such as water-repellent coatings, lubricants, and protective films.
Mecanismo De Acción
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol involves its ability to form strong bonds with various substrates through its silanetriol group. The fluorinated alkyl chain imparts hydrophobicity and chemical resistance, making the compound effective in creating durable and protective coatings. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with hydrophobic surfaces.
Comparación Con Compuestos Similares
Similar Compounds
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)methacrylate: A fluorinated methacrylate used in polymer synthesis.
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol): A fluorinated thiol used in surface modification and as a starting material for other fluorinated compounds.
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: A fluorinated silane used in surface treatments and coatings.
Uniqueness
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol is unique due to its combination of a highly fluorinated alkyl chain and a silanetriol group. This combination provides exceptional hydrophobicity, chemical resistance, and the ability to form strong bonds with various substrates, making it highly valuable in applications requiring durable and protective coatings.
Propiedades
Número CAS |
185911-29-9 |
|---|---|
Fórmula molecular |
C6F13CH2CH2Si(OH)3 C8H7F13O3Si |
Peso molecular |
426.20 g/mol |
Nombre IUPAC |
trihydroxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
InChI |
InChI=1S/C8H7F13O3Si/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22-24H,1-2H2 |
Clave InChI |
UXYQQIJQHQGVRW-UHFFFAOYSA-N |
SMILES canónico |
C(C[Si](O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)
![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)

![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)


![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)
![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)


![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)
![tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)

